

Analytical methods for quantifying (4-Phenylmorpholin-2-yl)methanamine

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Compound of Interest

Compound Name: (4-Phenylmorpholin-2-yl)methanamine

Cat. No.: B038396

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An Application Note and Protocol for the Quantification of **(4-Phenylmorpholin-2-yl)methanamine** in Pharmaceutical Matrices

Authored by: Senior Application Scientist

Date: January 8, 2026

Introduction

(4-Phenylmorpholin-2-yl)methanamine and its derivatives represent a class of compounds with significant interest in drug discovery and development due to their potential pharmacological activities. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods for quantification are paramount for ensuring product quality, safety, and efficacy throughout the development lifecycle.^{[1][2][3]} This document provides detailed application notes and protocols for the quantitative analysis of **(4-Phenylmorpholin-2-yl)methanamine** in pharmaceutical matrices.

The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).^{[4][5][6]} This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for establishing and validating analytical procedures for this specific compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[2][7] For **(4-Phenylmorpholin-2-yl)methanamine**, a compound possessing both a phenyl group and a morpholine moiety, RP-HPLC offers excellent separation from non-polar and moderately polar impurities. The phenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase. A simple isocratic method with a suitable mobile phase composition allows for efficient and reproducible quantification. UV detection is appropriate given the presence of the phenyl chromophore. This method is ideal for routine quality control, content uniformity, and stability testing where high sensitivity is not the primary requirement.

Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reference Standard: **(4-Phenylmorpholin-2-yl)methanamine** of known purity.
- HPLC grade acetonitrile, methanol, and water.
- Analytical grade phosphoric acid or formic acid.
- 0.45 µm membrane filters for mobile phase and sample filtration.

2. Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) in a ratio of 40:60 (v/v). The exact ratio should be optimized for ideal retention and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for the compound).
- Injection Volume: 10 µL.
- Run Time: Approximately 10 minutes.

3. Preparation of Solutions:

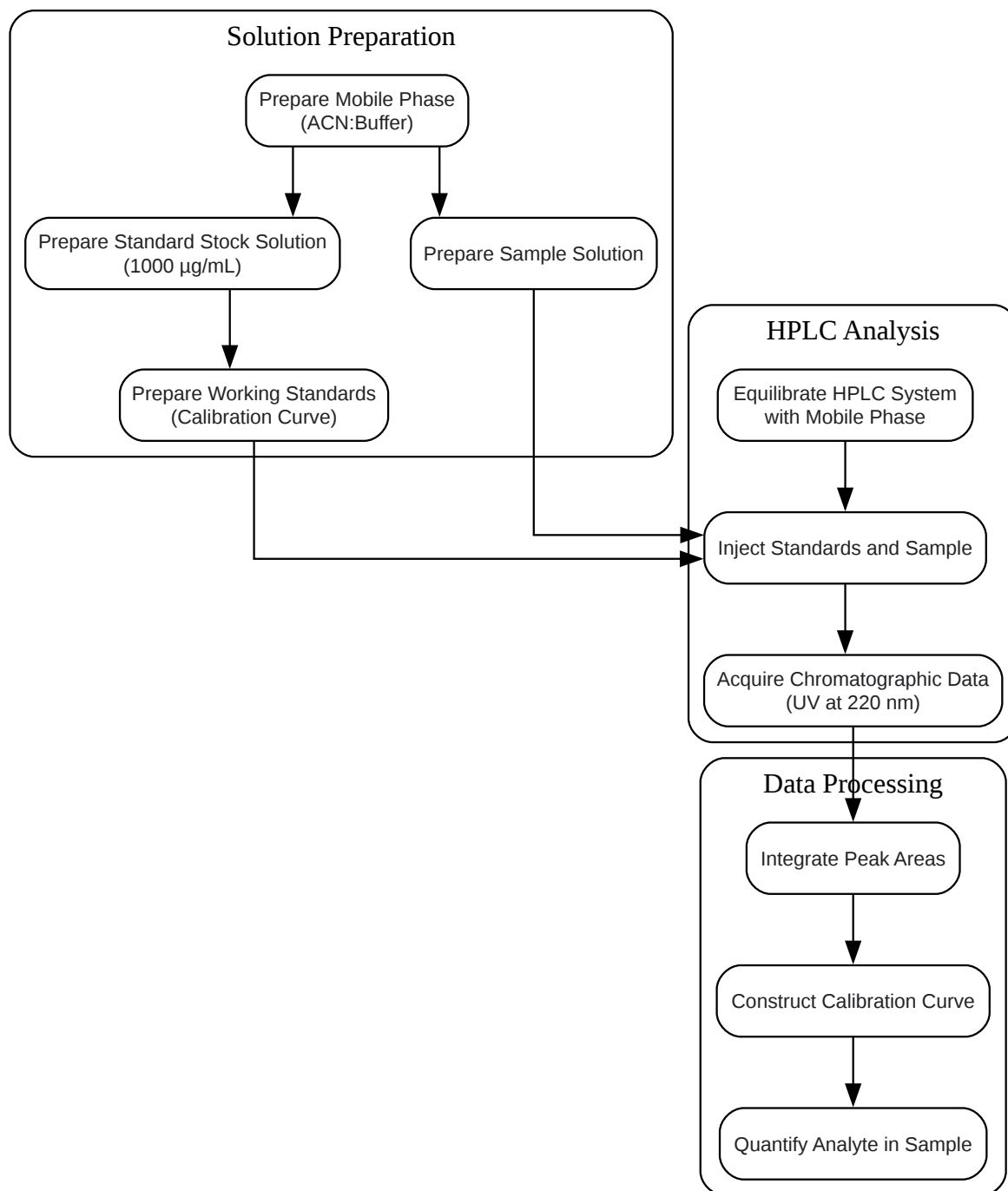
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the **(4-Phenylmorpholin-2-yl)methanamine** reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) expected to contain about 25 mg of the analyte and dissolve it in 25 mL of the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.

4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^{[4][5][6]}

Typical Performance Characteristics (HPLC-UV)

Validation Parameter	Typical Acceptance Criteria	Expected Performance
Linearity (r^2)	≥ 0.999	> 0.999
Range	80-120% of test concentration	1 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	99.0 - 101.5%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$
LOD	Signal-to-Noise ratio of 3:1	$\sim 0.1 \mu\text{g/mL}$
LOQ	Signal-to-Noise ratio of 10:1	$\sim 0.3 \mu\text{g/mL}$
Specificity	No interference from placebo/impurities	High

Experimental Workflow: HPLC-UV Analysis



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Caption: Workflow for the quantification of **(4-Phenylmorpholin-2-yl)methanamine** by RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities, degradation products, or quantification in complex biological matrices, LC-MS/MS is the method of choice.^{[3][8][9]} This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), interferences from the sample matrix can be minimized, allowing for accurate quantification at very low concentrations.^[9]

Experimental Protocol

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC/HPLC system.
- C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Reference Standard: **(4-Phenylmorpholin-2-yl)methanamine**.
- Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
- LC-MS grade acetonitrile, methanol, and water.
- LC-MS grade formic acid or ammonium formate.

2. LC-MS/MS Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical transition could be based on the protonated molecule $[M+H]^+$ and a stable fragment ion.

3. Preparation of Solutions:

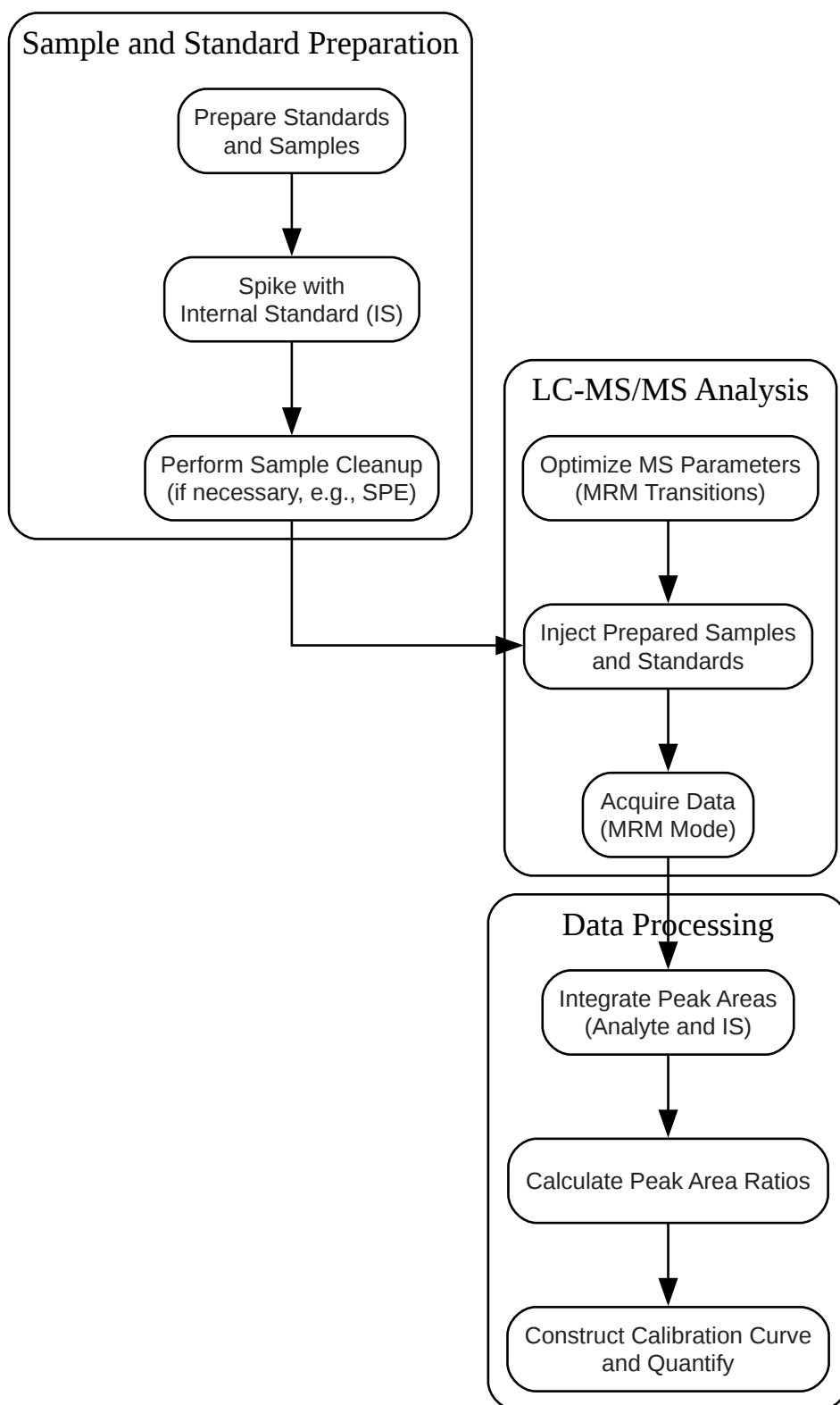
- Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like methanol.
- Working Standard Solutions: Prepare a series of dilutions in the initial mobile phase composition, each containing a fixed concentration of the internal standard.
- Sample Preparation: This will be matrix-dependent. For a drug product, a simple "dilute and shoot" approach after extraction might suffice.^[9] For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary. All samples should be spiked with the internal standard.

4. Method Validation: The validation will follow ICH guidelines, with particular attention to matrix effects, which can be a significant factor in LC-MS/MS analysis.^{[4][5][6]}

Typical Performance Characteristics (LC-MS/MS)

Validation Parameter	Typical Acceptance Criteria	Expected Performance
Linearity (r^2)	≥ 0.995	> 0.998
Range	Dependent on application	e.g., 0.1 - 100 ng/mL
Accuracy (% Recovery)	85.0 - 115.0% at LLOQ, 80.0 - 120.0% for other levels	Within acceptable limits
Precision (% RSD)	$\leq 20\%$ at LLOQ, $\leq 15\%$ for other levels	$< 10\%$
LOD	Signal-to-Noise ratio of 3:1	pg/mL range
LOQ	Signal-to-Noise ratio of 10:1	pg/mL to low ng/mL range
Specificity	High (based on MRM transitions)	Very High

Experimental Workflow: LC-MS/MS Analysis



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Caption: Workflow for the quantification of **(4-Phenylmorpholin-2-yl)methanamine** by LC-MS/MS.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods for the quantification of **(4-Phenylmorpholin-2-yl)methanamine** will depend on the specific requirements of the analysis. The HPLC-UV method offers a robust, cost-effective solution for routine quality control applications, while the LC-MS/MS method provides the high sensitivity and selectivity needed for trace-level quantification and analysis in complex matrices. Both methods, when properly developed and validated according to ICH guidelines, will yield reliable and accurate data, ensuring the quality and safety of pharmaceutical products containing this compound.[4][5][6]

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